

Technical Guide: Safety and Handling of 4-Bromo-3-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-methyl-2-nitrophenol**

Cat. No.: **B1282212**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for **4-Bromo-3-methyl-2-nitrophenol** (CAS No. 85598-12-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, respond to emergencies, and manage its disposal in accordance with best practices.

Chemical Identification and Properties

Accurate identification and understanding the physicochemical properties of a substance are foundational to its safe handling.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-bromo-3-methyl-2-nitrophenol [1]
CAS Number	85598-12-5 [1]
Molecular Formula	C ₇ H ₆ BrNO ₃ [1]
Molecular Weight	232.03 g/mol [1]
InChIKey	HXNNJFUSAYWUFT-UHFFFAOYSA-N [1]
Synonyms	4-Bromo-3-methyl-2-nitrophenol [1]

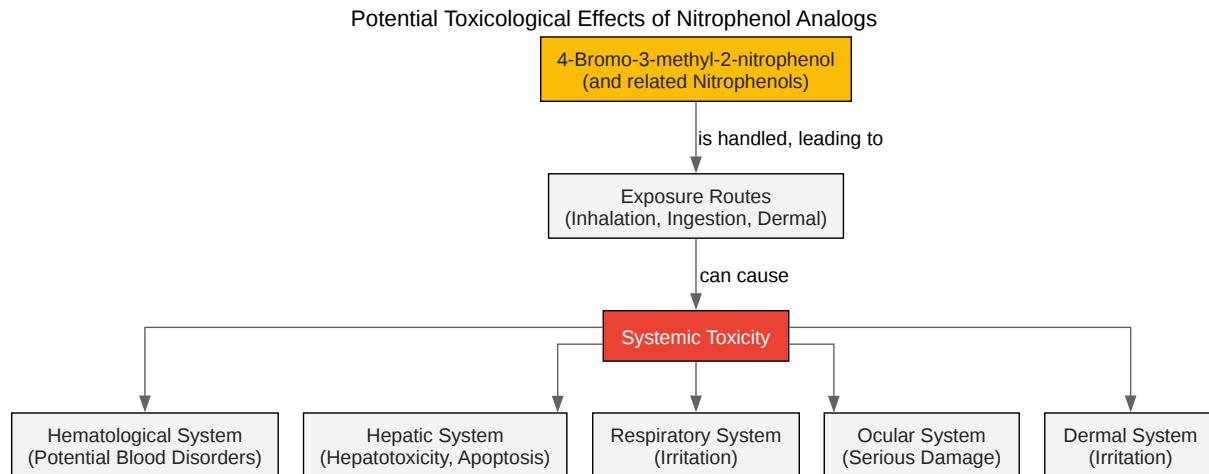
Physical and Chemical Properties

Experimental data for many physical properties of this specific isomer are not readily available. The following table summarizes computed data from reliable chemical databases.

Property	Value	Source
Molecular Weight	232.03 g/mol	PubChem[1]
Exact Mass	230.95311 Da	PubChem[1]
XLogP3	2.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Topological Polar Surface Area	66.1 Å ²	PubChem[1][2]
Appearance	Yellow crystalline solid (predicted/inferred from analog)	Inferred

Hazard Identification and Classification

4-Bromo-3-methyl-2-nitrophenol is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety controls.


GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for **4-Bromo-3-methyl-2-nitrophenol**.[1]

Hazard Class	Category	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed[1]	
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation[1]	
Serious Eye Damage/Eye Irritation	Category 1	Danger	H318: Causes serious eye damage[1]	
Specific Target Organ Toxicity (Single Exposure)	Category 3	Warning	H335: May cause respiratory irritation[1]	

Summary of Toxicological Effects

While specific toxicological studies on **4-Bromo-3-methyl-2-nitrophenol** are limited, data from related nitrophenols suggest potential health effects. Nitrophenols as a class can be cytotoxic. [3] Studies on 4-nitrophenol, a related compound, have shown it may cause blood disorders in animals.[4] Furthermore, long-term exposure to 4-nitrophenol has been demonstrated to induce liver toxicity (hepatotoxicity) in animal models, potentially through mechanisms involving apoptosis and glycogen accumulation.[5] Given these findings, it is prudent to assume that **4-Bromo-3-methyl-2-nitrophenol** may affect similar target organs.

[Click to download full resolution via product page](#)

Caption: Potential target organ systems for nitrophenol toxicity.

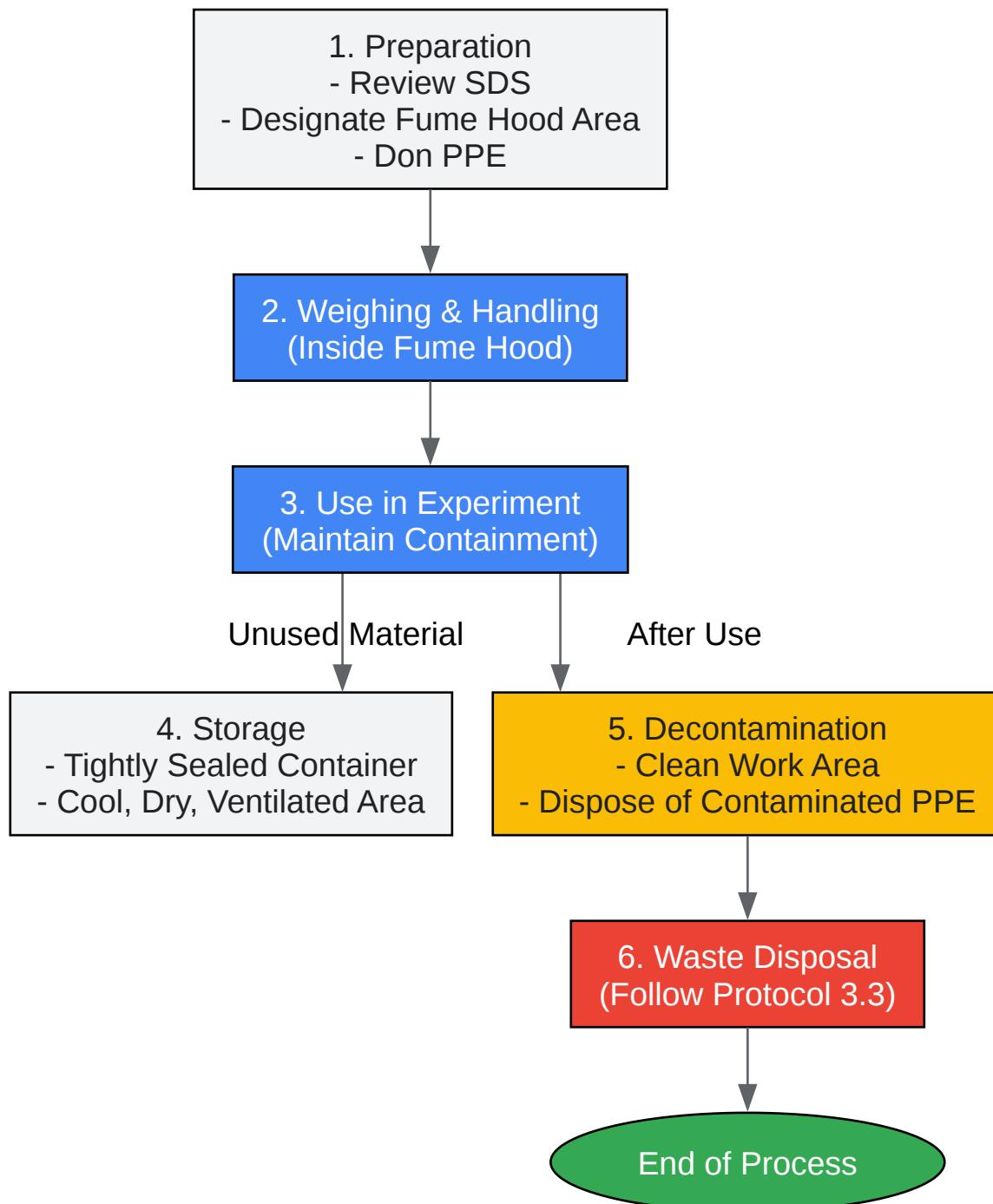
Experimental Protocols: Safety and Handling

Adherence to standardized protocols is essential to minimize risk. The following sections detail the required procedures for handling, storage, spill response, and disposal.

Protocol for Safe Handling and Storage of Hazardous Powders

Objective: To define the standard operating procedure for handling and storing **4-Bromo-3-methyl-2-nitrophenol** to prevent exposure and ensure stability.

Materials:


- **4-Bromo-3-methyl-2-nitrophenol** in a clearly labeled, sealed container.
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and face shield.
- Laboratory coat.
- Certified chemical fume hood.
- Spatula, weighing paper/boats.
- Analytical balance (preferably within an enclosure or fume hood).[6]
- Sealable waste container for contaminated disposables.

Procedure:

- Preparation: 1.1. Before handling, review the Safety Data Sheet (SDS) for **4-Bromo-3-methyl-2-nitrophenol**. 1.2. Designate a specific work area within a certified chemical fume hood.[6][7] Line the work surface with absorbent bench paper. 1.3. Ensure an eyewash station and safety shower are accessible and unobstructed. 1.4. Don all required Personal Protective Equipment (PPE): lab coat, safety goggles, face shield, and chemical-resistant gloves.
- Handling and Weighing: 2.1. Conduct all manipulations of the powder, including weighing and transfers, within the chemical fume hood to prevent inhalation of airborne particles.[6] 2.2. If a balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the hood, seal it, and then move the sealed container to the balance for weighing.[6][7] 2.3. Use an anti-static gun if the powder is prone to static dispersal.[7] 2.4. Avoid creating dust. Handle the powder gently. 2.5. Close the primary container immediately after use.
- Storage: 3.1. Store **4-Bromo-3-methyl-2-nitrophenol** in a tightly closed, properly labeled container. 3.2. Keep the container in a cool, dry, and well-ventilated area. 3.3. Store away from incompatible materials, such as strong oxidizing agents. 3.4. Ensure the storage area is secured and accessible only to authorized personnel.

- Decontamination: 4.1. After handling, decontaminate the work area by wet-wiping with an appropriate solvent, followed by soap and water. 4.2. Dispose of all contaminated disposable materials (gloves, bench paper, weighing boats) in a designated, sealed hazardous waste container.[8] 4.3. Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of Hazardous Powders

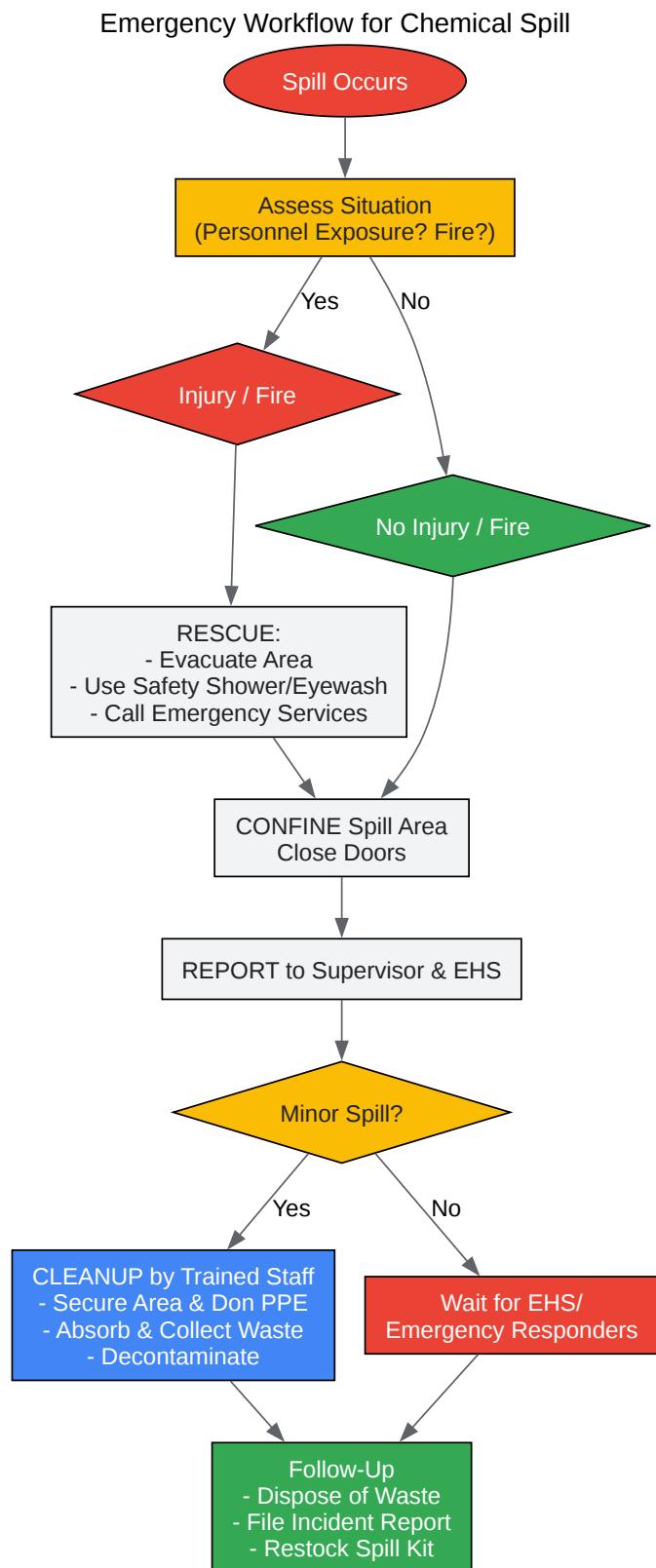
[Click to download full resolution via product page](#)

Caption: General workflow for the safe handling of hazardous powders.

Protocol for Emergency Response to a Chemical Spill

Objective: To provide a clear, step-by-step procedure for responding to a spill of **4-Bromo-3-methyl-2-nitrophenol** to protect personnel and the environment.

Materials:


- Chemical spill kit containing:
 - Absorbent materials (e.g., pads, sand, vermiculite).
 - Neutralizing agents (if applicable, though not for this compound).
 - Heavy-duty plastic bags or sealable container for waste.
 - Dustpan and brush (non-sparking).
 - Appropriate PPE (gloves, goggles, respirator if needed).
- "Caution - Chemical Spill" signage.

Procedure:

- Immediate Response (First 30 Seconds): 1.1. RESCUE: Alert all personnel in the immediate area and evacuate if necessary.^[9] 1.2. If the chemical has contacted skin or eyes, proceed immediately to the nearest safety shower or eyewash station and flush for at least 15 minutes.^[10] Remove contaminated clothing while under the shower. Seek immediate medical attention. 1.3. CONFINE: If safe to do so, close doors to the affected area to prevent the spread of dust or vapors.^[9]
- Assessment and Reporting: 2.1. From a safe distance, assess the extent of the spill. Determine if it is a "minor" or "major" spill. A minor spill is one that laboratory personnel are trained and equipped to handle safely. A major spill requires outside assistance. 2.2. REPORT: Report the spill to the laboratory supervisor and the institution's Environmental

Health and Safety (EHS) office, regardless of size.[9] For major spills or if there is a fire or injury, call emergency services (e.g., 911).[11]

- Cleanup (Minor Spill Only - for trained personnel): 3.1. SECURE: Secure the area and post warning signs to prevent unauthorized entry.[9] 3.2. Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if significant dust is present, respiratory protection. 3.3. Gently cover the spilled solid with a layer of absorbent material from the spill kit to prevent it from becoming airborne.[9] 3.4. Carefully sweep the absorbent/chemical mixture into a dustpan and place it into a labeled, sealable hazardous waste container.[11] 3.5. Decontaminate the spill area with a suitable solvent and then soap and water. 3.6. Place all cleanup materials, including contaminated PPE, into the hazardous waste container.[8] Seal and label the container as "Spill Debris" with the chemical name.
- Follow-up: 4.1. Arrange for pickup of the hazardous waste through the EHS office. 4.2. Complete any required incident report forms. 4.3. Restock the chemical spill kit.

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

Protocol for Chemical Waste Disposal

Objective: To ensure that waste containing **4-Bromo-3-methyl-2-nitrophenol** is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

Materials:

- Designated hazardous waste container (solid or liquid, as appropriate), compatible with the waste stream.
- Hazardous waste labels/tags.
- Fume hood.
- PPE as required for handling the chemical.

Procedure:

- Waste Identification: 1.1. All waste containing **4-Bromo-3-methyl-2-nitrophenol**, including spill debris, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[\[12\]](#)
- Waste Segregation and Collection: 2.1. Do not mix this waste with other incompatible waste streams. 2.2. Solid Waste: Collect dry materials such as contaminated gloves, weighing paper, and spill absorbents in a designated, labeled, and sealable solid waste container (e.g., a lined pail or drum).[\[8\]](#) 2.3. Liquid Waste: Collect solutions containing **4-Bromo-3-methyl-2-nitrophenol** in a designated, labeled, and sealable liquid waste container. Ensure the container is chemically compatible. Do not fill containers beyond 90% capacity. 2.4. Empty Containers: The original chemical container, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[\[12\]](#)[\[13\]](#) The resulting rinsate is hazardous and must be collected in the appropriate liquid waste container.[\[12\]](#)[\[13\]](#) After rinsing, deface the label on the empty container before disposal as regular solid waste.[\[12\]](#)
- Labeling and Storage of Waste: 3.1. Label all hazardous waste containers clearly with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component. 3.2. Keep waste containers securely

closed except when adding waste.[12] 3.3. Store waste containers in a designated satellite accumulation area within the laboratory, which should have secondary containment.

- Disposal: 4.1. Arrange for the collection of full waste containers through your institution's Environmental Health and Safety (EHS) office.[13] 4.2. Do not dispose of **4-Bromo-3-methyl-2-nitrophenol** or its waste down the drain or in the regular trash.[13]

This guide is intended as a resource for trained laboratory professionals. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines before working with any hazardous substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-methyl-2-nitrophenol | C7H6BrNO3 | CID 13088179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-methyl-5-nitrophenol | C7H6BrNO3 | CID 118839609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. llojibwe.org [llojibwe.org]
- 5. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. umanitoba.ca [umanitoba.ca]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. vumc.org [vumc.org]
- To cite this document: BenchChem. [Technical Guide: Safety and Handling of 4-Bromo-3-methyl-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282212#4-bromo-3-methyl-2-nitrophenol-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com